molecular formula C18H23NO2 B2740896 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one CAS No. 844826-44-4

4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one

Cat. No.: B2740896
CAS No.: 844826-44-4
M. Wt: 285.387
InChI Key: GYQYYSLJMFFRTC-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a piperidine ring substituted with two methyl groups at positions 3 and 5, and a methyl group at position 7 of the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated chromen-2-one intermediate.

    Methylation: The final step involves the methylation of the piperidine ring at positions 3 and 5 using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of chroman-2-one derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-dimethylpiperidin-1-yl)methyl)benzoic acid
  • 4-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-thiazol-2-amine
  • 4-((3,5-dimethylpiperidin-1-yl)methyl)benzonitrile

Uniqueness

4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties. The presence of the piperidine ring further enhances its pharmacological potential, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-[(3,5-dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-12-4-5-16-15(8-18(20)21-17(16)7-12)11-19-9-13(2)6-14(3)10-19/h4-5,7-8,13-14H,6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQYYSLJMFFRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC(=O)OC3=C2C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322886
Record name 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646143
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

844826-44-4
Record name 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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